molecular formula C7H13ClO2 B8009067 Propyl 2-chlorobutanoate CAS No. 62108-71-8

Propyl 2-chlorobutanoate

Cat. No.: B8009067
CAS No.: 62108-71-8
M. Wt: 164.63 g/mol
InChI Key: NZHZYDSYLLWKOK-UHFFFAOYSA-N
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Description

Propyl 2-chlorobutanoate: is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from butanoic acid and propanol, where the hydrogen atom in the carboxyl group of butanoic acid is replaced by a propyl group, and a chlorine atom is attached to the second carbon of the butanoic acid chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated under reflux, and the ester is separated from the reaction mixture through distillation. The purity of the product is ensured through further purification steps such as washing and drying.

Chemical Reactions Analysis

Types of Reactions: Propyl 2-chlorobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-chlorobutanoic acid and propanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to the corresponding alcohol, propyl 2-chlorobutanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of propyl 2-hydroxybutanoate.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as hydroxide ions, heat.

Major Products Formed:

    Hydrolysis: 2-chlorobutanoic acid and propanol.

    Reduction: Propyl 2-chlorobutanol.

    Substitution: Propyl 2-hydroxybutanoate.

Scientific Research Applications

Propyl 2-chlorobutanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping researchers understand enzyme specificity and kinetics.

    Medicine: this compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in the body, releasing the active drug at the target site.

    Industry: The compound is used in the production of fragrances and flavors. Its pleasant odor makes it a suitable ingredient in perfumes and food additives.

Mechanism of Action

The mechanism of action of propyl 2-chlorobutanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by water, catalyzed by acids or bases, resulting in the formation of 2-chlorobutanoic acid and propanol. In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound.

Comparison with Similar Compounds

    Propyl butanoate: An ester derived from butanoic acid and propanol, but without the chlorine atom.

    Ethyl 2-chlorobutanoate: An ester similar to propyl 2-chlorobutanoate but with an ethyl group instead of a propyl group.

    Methyl 2-chlorobutanoate: An ester similar to this compound but with a methyl group instead of a propyl group.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the second carbon of the butanoic acid chain. This chlorine atom imparts distinct reactivity to the compound, making it suitable for specific chemical reactions that other similar esters may not undergo. The presence of the propyl group also influences the compound’s physical and chemical properties, differentiating it from other esters with shorter or longer alkyl chains.

Properties

IUPAC Name

propyl 2-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-10-7(9)6(8)4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHZYDSYLLWKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977700
Record name Propyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-71-8
Record name n-Propyl 2-chlorobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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